molecular formula C14H13BrClNO B2862962 2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol CAS No. 1223881-68-2

2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol

Cat. No.: B2862962
CAS No.: 1223881-68-2
M. Wt: 326.62
InChI Key: OBMPIRAWMCSZFT-UHFFFAOYSA-N
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Description

2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol is a halogenated phenolic compound featuring a 4-chlorophenol backbone modified with a 3-bromobenzylamino-methyl substituent. This structure combines electron-withdrawing halogen atoms (Cl and Br) with a secondary amine linker, conferring unique physicochemical properties. The compound is synthesized via stepwise reactions involving 4-chlorophenol and 3-bromobenzylamine derivatives. Reaction conditions, such as the order of reagent addition and purification of intermediates, critically influence product distribution and yield, as demonstrated in triazine scaffold syntheses involving chlorophenols .

Properties

IUPAC Name

2-[[(3-bromophenyl)methylamino]methyl]-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,17-18H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMPIRAWMCSZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Mannich reaction remains the most widely adopted method, involving a one-pot condensation of 3-bromoaniline, formaldehyde, and 4-chlorophenol under acidic conditions. The aminomethyl bridge (-CH₂NH-) forms via nucleophilic attack of the aniline nitrogen on the formaldehyde-activated methylene group, followed by phenolic oxygen participation.

Table 1: Standard Mannich Reaction Parameters

Component Quantity Conditions
3-Bromoaniline 1.0 equiv HCl (1M, 20 mol%)
Formaldehyde (37% aq.) 1.2 equiv Ethanol, 80°C, 6–8 hr
4-Chlorophenol 1.0 equiv N₂ atmosphere, reflux

Yields range from 45–65%, with purification via silica gel chromatography (hexane:ethyl acetate, 4:1).

Byproduct Analysis and Mitigation

Electron-withdrawing bromine and chlorine substituents retard electrophilic aromatic substitution, necessitating elevated temperatures (80–100°C). Common byproducts include:

  • Di-aminated adducts : Formed from excess formaldehyde (≥1.5 equiv). Controlled reagent stoichiometry (1.0:1.2 aniline:formaldehyde) minimizes this issue.
  • Quinone oxidation products : Arise from phenolic -OH oxidation under aerobic conditions. Implementing inert atmospheres (N₂/Ar) reduces quinone formation to <5%.

Nucleophilic Substitution: Halogen-Displacement Approach

Synthetic Protocol

This two-step method first synthesizes 3-bromo-N-(chloromethyl)aniline via chloromethylation of 3-bromoaniline using paraformaldehyde and HCl gas. Subsequent nucleophilic displacement with 4-chlorophenol in DMF proceeds at 60°C for 12 hr:

$$
\text{3-Bromo-N-(chloromethyl)aniline} + \text{4-Chlorophenol} \xrightarrow{\text{DMF, K₂CO₃}} \text{Target Compound} + \text{HCl}
$$

Table 2: Nucleophilic Substitution Optimization

Parameter Optimal Value Effect on Yield
Solvent DMF 58% yield vs. 32% in THF
Base K₂CO₃ 55% yield vs. 40% with NaOH
Temperature 60°C Maximizes SN2 displacement

Limitations

Competitive elimination reactions generate 3-bromostyrene derivatives (up to 20% yield loss). Polar aprotic solvents (DMF, DMSO) stabilize transition states, suppressing elimination.

Reductive Amination: Selective Imine Reduction

Stepwise Synthesis

Reductive amination condenses 3-bromobenzaldehyde with 4-chloro-2-hydroxybenzylamine in methanol, followed by NaBH₃CN reduction:

$$
\text{3-Bromobenzaldehyde} + \text{4-Chloro-2-hydroxybenzylamine} \xrightarrow{\text{MeOH}} \text{Imine Intermediate} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}
$$

Table 3: Reductive Amination Parameters

Component Role Quantity
NaBH₃CN Reducing Agent 1.5 equiv
Methanol Solvent 0.2 M
Reaction Time 4 hr, 25°C

This method achieves 60–70% yields but requires pre-synthesis of 4-chloro-2-hydroxybenzylamine, adding two steps.

Catalyst Alternatives

Pd/C (5 wt%) under H₂ (1 atm) reduces imines at 25°C but risks over-reduction of bromine substituents. NaBH₃CN selectively targets C=N bonds, preserving aryl bromides.

Comparative Method Evaluation

Table 4: Synthesis Route Comparison

Metric Mannich Nucleophilic Substitution Reductive Amination
Yield 45–65% 50–58% 60–70%
Steps 1 2 3
Byproducts Di-aminated Styrenes None
Scalability High Moderate Low

The Mannich reaction offers operational simplicity for industrial-scale synthesis, while reductive amination suits small-batch applications requiring high purity.

Advanced Purification Strategies

Chromatographic Techniques

Silica gel chromatography (hexane:ethyl acetate, 4:1) remains standard, but preparative HPLC (C18 column, 70:30 MeCN:H₂O) enhances purity to >99%.

Recrystallization

Ethanol/water (3:1) recrystallization at 4°C yields needle-like crystals (mp 142–144°C), suitable for X-ray diffraction analysis.

Industrial-Scale Considerations

Cost Analysis

Raw material costs favor the Mannich route ($12.50/mol) over reductive amination ($18.20/mol) due to 4-chloro-2-hydroxybenzylamine synthesis expenses.

Green Chemistry Metrics

Microwave-assisted Mannich reactions (100°C, 15 min) reduce energy use by 40% but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action for 2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position and Type : The target compound’s dual halogenation (Cl at C4, Br at C3) distinguishes it from simpler analogs like 3g (Cl at C4) and 3h (Br at C4). Bromine’s higher atomic weight and polarizability may enhance lipophilicity compared to chlorine .

Adsorption and Environmental Behavior

Chlorophenols exhibit adsorption trends dependent on halogen number and position (Table 2).

Table 2: Adsorption Parameters on HDTMA-Modified Halloysite Nanotubes

Compound Active Centers (n) Adsorption Capacity Trend
4-Chlorophenol 1.47 High
2-Chlorophenol 1.25 Moderate
2,4-Dichlorophenol 1.19 Low
2,4,6-Trichlorophenol 1.42 Very Low

Comparison with Target Compound :

  • The target’s single Cl and Br substituents suggest adsorption behavior closer to 4-chlorophenol (high capacity) rather than multi-halogenated analogs. However, the benzylamino group may reduce adsorption efficiency due to steric hindrance .

Biodegradation and Environmental Persistence

  • 4-Chlorophenol: Aerobic sequencing batch reactors achieve >99% removal via meta-cleavage pathways, forming 5-chloro-2-hydroxymuconic semialdehyde . Sulfate-reducing consortia mineralize 4-chlorophenol to CO₂ .
  • Target Compound: The 3-bromobenzylamino-methyl group likely impedes microbial degradation compared to unsubstituted 4-chlorophenol, as bulky substituents hinder enzyme access .

Functional Group Modifications in Drug Analogues

Benzimidazole-phenol derivatives (e.g., Compounds 44–46 in ) demonstrate that tert-butyl or ethylamino side chains enhance metabolic stability. The target’s bromobenzyl group may similarly improve pharmacokinetic profiles compared to simpler chlorophenols .

Biological Activity

2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol is a compound of significant interest due to its unique structural features, which include bromine, chlorine, and amino groups. These functional groups contribute to its diverse biological activities, making it a subject of extensive research in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H12_{12}BrClN2_2O. The presence of the bromobenzyl moiety enhances lipophilicity, while the chlorophenol group may contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can bind to active sites on proteins, altering their activity and influencing various biochemical pathways. This mechanism underlies its potential therapeutic applications in areas such as cancer treatment and antimicrobial activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that related compounds with similar structural features showed significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar Mannich bases displayed IC50_{50} values in the low micromolar range against human cervical (HeLa) and liver (HepG2) cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)Mechanism
7aFaDu1.73Induces apoptosis
Mannich Base AHeLa2.5-5.2Cytotoxicity via apoptosis
Mannich Base BHepG2<5Cell cycle arrest

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its structural components suggest potential interactions with bacterial enzymes or receptors, which could inhibit bacterial growth. Preliminary studies indicate that it may possess selective inhibition against certain pathogens, though specific data on its spectrum of activity remains limited.

Case Studies

A notable study explored the structure-activity relationship (SAR) of Mannich bases similar to this compound. The results highlighted that modifications in the bromobenzyl and chlorophenol moieties significantly influenced biological activity, particularly in terms of anticancer efficacy .

In another investigation, a series of compounds were synthesized and tested against multiple cancer cell lines. The findings revealed that specific substitutions at the phenolic ring enhanced cytotoxic effects, suggesting a pathway for optimizing the therapeutic profile of such compounds .

Q & A

Q. What statistical approaches validate reproducibility in synthetic yield optimization?

  • Methodological Answer : Apply response surface methodology (RSM) with central composite design. Variables: reaction time, temperature, and catalyst loading. Use ANOVA to identify significant factors and derive optimal conditions .

Research Gaps & Future Directions

Q. What unexplored applications exist in materials science for this compound?

  • Methodological Answer : Explore its use as a ligand for metal-organic frameworks (MOFs). Characterize porosity via BET analysis and test gas adsorption (e.g., CO₂) under controlled pressures .

Q. How can advanced imaging techniques elucidate in vivo distribution?

  • Methodological Answer : Radiolabel the compound with ¹⁸F for PET imaging. Track biodistribution in murine models and correlate with tissue-specific toxicity assays .

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